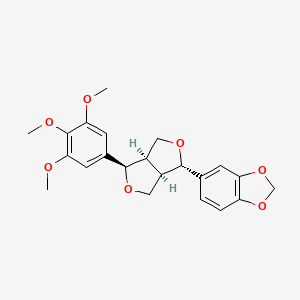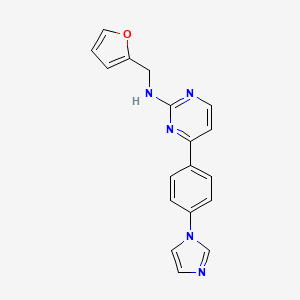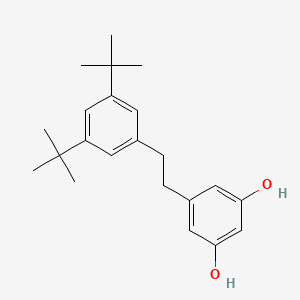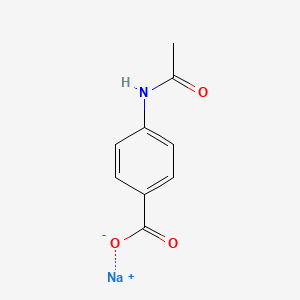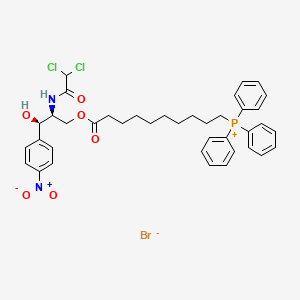
Mmh2-NR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmh2-NR ist eine Verbindung, die als Negativkontrolle für Mmh2 dient, ein CUL4-assoziierter Faktor (DCAF16)-basierter Bromodomänenprotein 4 (BRD4)-Degrader . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Auswirkungen und Mechanismen des BRD4-Abbaus zu untersuchen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Mmh2-NR umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg umfasst typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.
Einführung von funktionellen Gruppen: Funktionelle Gruppen werden durch verschiedene chemische Reaktionen eingeführt, wie z. B. Alkylierung, Acylierung und Sulfonierung.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Hochskalierung der Reaktionen: Die Reaktionen werden unter Verwendung größerer Reaktoren und optimierter Bedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Kontinuierliche Überwachung: Die Reaktionen werden kontinuierlich mithilfe analytischer Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC) überwacht, um Konsistenz und Qualität sicherzustellen.
Reinigung und Verpackung: Das Endprodukt wird unter kontrollierten Bedingungen gereinigt, getrocknet und verpackt, um Kontamination zu vermeiden.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erzielt werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, indem Reagenzien wie Halogene oder Nucleophile verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung, Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in Methanol oder Ethanol, Lithiumaluminiumhydrid in Ether.
Substitution: Halogene (Chlor, Brom) in Gegenwart eines Katalysators, Nucleophile (Amine, Thiole) in polaren Lösungsmitteln.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise:
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit weniger sauerstoffhaltigen funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Negativkontrolle in Studien verwendet, die den BRD4-Abbau betreffen, um die Spezifität und den Wirkmechanismus von BRD4-Degradern zu verstehen.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle von BRD4 bei der Genregulation und Protein-Protein-Interaktionen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen BRD4 beteiligt ist, wie z. B. Krebs und entzündliche Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf BRD4 und verwandte Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Negativkontrolle für Mmh2 dient, einen BRD4-Degrader. Der Mechanismus umfasst:
Bindung an BRD4: this compound bindet an die zweite Bromodomäne von BRD4 (BRD4 BD2) und verhindert die Rekrutierung der CUL4 DCAF16-Ligase.
Hemmung des Abbaus: Durch die Verhinderung der Rekrutierung der Ligase hemmt this compound den Abbau von BRD4, so dass Forscher die Auswirkungen des BRD4-Abbaus kontrolliert untersuchen können.
Molekulare Ziele und Signalwege: Das primäre molekulare Ziel ist BRD4, und der Signalweg beinhaltet den CUL4 DCAF16-Ligase-vermittelten Abbauprozess.
Analyse Chemischer Reaktionen
Types of Reactions
Mmh2-NR undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Mmh2-NR has several scientific research applications, including:
Chemistry: Used as a negative control in studies involving BRD4 degradation to understand the specificity and mechanism of action of BRD4 degraders.
Biology: Employed in cellular and molecular biology research to study the role of BRD4 in gene regulation and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in diseases where BRD4 is implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BRD4 and related pathways.
Wirkmechanismus
Mmh2-NR exerts its effects by acting as a negative control for Mmh2, which is a BRD4 degrader. The mechanism involves:
Binding to BRD4: this compound binds to the second bromodomain of BRD4 (BRD4 BD2), preventing the recruitment of the CUL4 DCAF16 ligase.
Inhibition of degradation: By preventing the recruitment of the ligase, this compound inhibits the degradation of BRD4, allowing researchers to study the effects of BRD4 degradation in a controlled manner.
Molecular targets and pathways: The primary molecular target is BRD4, and the pathway involves the CUL4 DCAF16 ligase-mediated degradation process.
Vergleich Mit ähnlichen Verbindungen
Mmh2-NR kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Mmh1-NR: Eine weitere Negativkontrolle für Mmh1, die ebenfalls auf BRD4 abzielt, jedoch mit unterschiedlichen funktionellen Gruppen und Bindungsaffinitäten.
BRD4-Inhibitoren: Verbindungen, die die BRD4-Aktivität hemmen, ohne sie abzubauen, wie z. B. JQ1 und I-BET151.
PROTACs: Proteolyse-Targeting-Chimären, die den Abbau von BRD4 durch verschiedene Mechanismen induzieren.
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Rolle als Negativkontrolle für Mmh2, die es Forschern ermöglicht, die Auswirkungen des BRD4-Abbaus mit hoher Spezifität und Kontrolle zu untersuchen. Seine strukturellen Merkmale und Bindungseigenschaften machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C25H31N5O4S2 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
tert-butyl 2-[(9S)-7-[4-(ethylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C25H31N5O4S2/c1-8-36(32,33)29-18-11-9-17(10-12-18)22-21-14(2)15(3)35-24(21)30-16(4)27-28-23(30)19(26-22)13-20(31)34-25(5,6)7/h9-12,19,29H,8,13H2,1-7H3/t19-/m0/s1 |
InChI-Schlüssel |
XORZMCOMRGZMHU-IBGZPJMESA-N |
Isomerische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=N[C@H](C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


